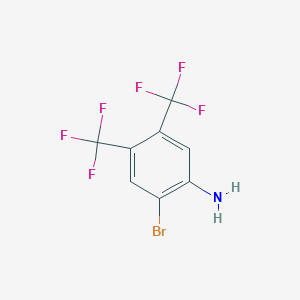

2-Bromo-4,5-bis(trifluoromethyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4,5-bis(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF6N/c9-5-1-3(7(10,11)12)4(2-6(5)16)8(13,14)15/h1-2H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDBFBFPCVDCVRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)Br)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371154 | |

| Record name | 2-Bromo-4,5-bis(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

230295-15-5 | |

| Record name | 2-Bromo-4,5-bis(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4,5-bis(trifluoromethyl)aniline (CAS 230295-15-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Bromo-4,5-bis(trifluoromethyl)aniline, a fluorinated aromatic amine of significant interest in synthetic chemistry. Due to its unique substitution pattern, this compound serves as a valuable building block for the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and agrochemical research. This document consolidates available data on its properties, provides detailed experimental protocols for its characterization, and includes visualizations to aid in understanding its chemical context.

Core Properties

This compound is a substituted aniline with a bromine atom and two trifluoromethyl groups on the benzene ring. These functional groups impart specific chemical reactivity and physical properties to the molecule, making it a versatile intermediate.

Physicochemical Properties

While experimentally determined data for this compound is limited in the public domain, predicted values and data from analogous compounds provide valuable insights.

| Property | Value | Source |

| CAS Number | 230295-15-5 | [1][2][3] |

| Molecular Formula | C₈H₄BrF₆N | [1][2][4] |

| Molecular Weight | 308.021 g/mol | [1][4] |

| IUPAC Name | This compound | [1] |

| SMILES | NC1=CC(=C(C=C1Br)C(F)(F)F)C(F)(F)F | [1][4] |

| Predicted Density | 1.760 ± 0.06 g/cm³ | [3] |

| Predicted Boiling Point | 117 °C | [3] |

| Predicted pKa | -0.52 ± 0.10 | |

| logP | 4.0162 | [5] |

| Polar Surface Area | 26.02 Ų | [5] |

| Hydrogen Bond Donors | 2 | [5] |

Spectroscopic Data

Synthesis and Reactivity

While a specific, detailed synthesis protocol for this compound is not widely published, a general synthetic approach can be proposed based on established organic chemistry principles. A plausible route would involve the bromination of 3,4-bis(trifluoromethyl)aniline.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Given the absence of specific experimental procedures for the target molecule, the following sections provide detailed, generalized protocols for key analytical techniques that are essential for the characterization of this and similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of the compound.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Spectroscopy:

-

Acquire a proton NMR spectrum using a 400 MHz or higher field spectrometer.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

-

-

¹³C NMR Spectroscopy:

-

Acquire a carbon-13 NMR spectrum.

-

Proton decoupling is typically used to simplify the spectrum.

-

A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal.

-

Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

-

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

-

Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic separation technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds.

-

Data Analysis:

-

Identify the molecular ion peak (M⁺). The presence of bromine will result in a characteristic M+2 peak with nearly equal intensity.

-

Analyze the fragmentation pattern to gain further structural information.

-

Logical Workflow for Isomer Differentiation

The precise identification of this compound from its other positional isomers is critical. The following diagram illustrates a logical workflow for this purpose.

Caption: Logical workflow for the identification and differentiation of aniline isomers.

Safety and Handling

This compound is predicted to be harmful if swallowed, in contact with skin, or if inhaled. It is also expected to cause skin, eye, and respiratory irritation.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. While comprehensive experimental data for this specific compound is not yet widely available, this guide provides a solid foundation for its synthesis, characterization, and safe handling based on the properties of closely related analogues and established chemical principles. Further research to fully elucidate its experimental properties and reactivity is warranted and will undoubtedly expand its applications in organic synthesis.

References

- 1. Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | CAS 230295-15-5 [matrix-fine-chemicals.com]

- 3. chembk.com [chembk.com]

- 4. benchchem.com [benchchem.com]

- 5. Compound this compound - Chemdiv [chemdiv.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-4,5-bis(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Bromo-4,5-bis(trifluoromethyl)aniline (CAS No: 230295-15-5). A critical intermediate in the synthesis of novel pharmaceutical and agrochemical agents, a thorough understanding of its properties is essential for reaction optimization, formulation, and predicting its biological behavior. This document consolidates available quantitative data, presents detailed, standardized experimental protocols for property determination, and includes a workflow diagram for a key analytical procedure. Due to the limited availability of experimentally-derived data in public literature, this guide includes both reported and predicted values to offer the most complete profile currently possible.

Core Physicochemical Data

This compound is an aromatic amine characterized by the presence of a bromine atom and two trifluoromethyl groups, which significantly influence its electronic properties, lipophilicity, and reactivity.[1] The following table summarizes its key physicochemical properties.

| Property | Value | Data Type | Reference(s) |

| CAS Number | 230295-15-5 | Reported | [1][2][3] |

| Molecular Formula | C₈H₄BrF₆N | Reported | [1][2][4] |

| Molecular Weight | 308.02 g/mol | Calculated | [1][2][4] |

| IUPAC Name | This compound | Reported | [1] |

| Appearance | Yellowish oily substance | Reported | [3] |

| Boiling Point | 117 °C | Predicted | [2][4] |

| Density | 1.760 ± 0.06 g/cm³ | Predicted | [2][4] |

| pKa | -0.52 ± 0.10 | Predicted | [2][4] |

| Melting Point | Data not available | - | - |

| LogP | Data not available | - | - |

| Solubility | Data not available | - | - |

Experimental Protocols

While specific experimental data for this compound is scarce, the following sections detail standardized methodologies appropriate for determining the key physicochemical properties of this compound. These protocols are based on established analytical techniques widely used in the pharmaceutical and chemical industries.[5]

2.1. Melting Point Determination (Capillary Method)

This method is a standard technique for determining the melting point of a crystalline solid.

-

Apparatus: Melting point apparatus, capillary tubes (sealed at one end), thermometer.

-

Procedure:

-

Ensure the sample of this compound is thoroughly dried and, if solid, finely powdered.

-

Pack a small amount of the sample into the sealed end of a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block at a rapid rate initially, then slow the rate to 1-2 °C per minute as the expected melting point is approached.

-

Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. This range represents the melting point.

-

2.2. Boiling Point Determination (Microscale Method)

Given the small quantities often available for research compounds, a microscale method is appropriate.

-

Apparatus: Thiele tube or similar heating bath, small test tube, capillary tube (sealed at one end), thermometer.

-

Procedure:

-

Add a small volume (approx. 0.5 mL) of this compound to the small test tube.

-

Place the capillary tube into the test tube with the open end down.

-

Attach the test tube to the thermometer and immerse it in the heating bath.

-

Heat the bath gradually. A stream of bubbles will emerge from the capillary tube as the air inside expands.

-

When the bubbling becomes rapid and continuous, the liquid's vapor pressure is equal to the atmospheric pressure.

-

Remove the heat source and allow the bath to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is the boiling point.

-

2.3. Solubility Determination (Gravimetric Method)

This method directly measures the mass of a solute dissolved in a known volume of a saturated solution.[6]

-

Apparatus: Analytical balance, vials with screw caps, thermostatic shaker, filtration device (e.g., syringe filters), oven.

-

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 2 mL) of the desired solvent.

-

Seal the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Once equilibrium is achieved, allow the solution to stand, letting the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-weighed, airtight syringe fitted with a filter to remove any undissolved solid.

-

Weigh the syringe containing the saturated solution to determine the mass of the solution.

-

Dispense the solution into a pre-weighed vial and evaporate the solvent completely in an oven at an appropriate temperature.

-

Weigh the vial containing the dry solute residue. The difference in weight gives the mass of the dissolved aniline.

-

Calculate the solubility in units such as g/L or mg/mL.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the solubility of a compound using the gravimetric method, as detailed in section 2.3.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity or associated signaling pathways for this compound itself. Its utility is primarily documented as a chemical intermediate for the synthesis of more complex, biologically active molecules.[7][8] Researchers are encouraged to perform appropriate biological assays to determine its activity profile if it is to be used in a biological context.

Disclaimer: This document is intended for informational purposes for research professionals. The predicted data has not been experimentally verified and should be used with caution. All laboratory work should be conducted with appropriate safety precautions.

References

- 1. This compound | CAS 230295-15-5 [matrix-fine-chemicals.com]

- 2. chembk.com [chembk.com]

- 3. 2-bromo-4,5- bis(trifluoromethyl)aniline [allbiopharm.com]

- 4. 2-BROMO-4,5-DI(TRIFLUOROMETHYL)ANILINE price,buy 2-BROMO-4,5-DI(TRIFLUOROMETHYL)ANILINE - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Bromo-4,5-bis(trifluoromethyl)aniline

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides essential information on 2-Bromo-4,5-bis(trifluoromethyl)aniline, a fluorinated aromatic amine of interest in synthetic and medicinal chemistry. The document details its core physicochemical properties, outlines standard analytical protocols for its characterization, and illustrates its role as a chemical intermediate.

Core Physicochemical Data

This compound is a substituted aniline featuring a bromine atom and two trifluoromethyl groups on the benzene ring. These trifluoromethyl groups are known to significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making such compounds valuable building blocks in drug discovery.[1][2]

The fundamental quantitative data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₄BrF₆N | [3][4] |

| Molecular Weight | 308.02 g/mol | [3][4][5] |

| IUPAC Name | This compound | [3] |

| CAS Number | 230295-15-5 | [3][4] |

Experimental Protocols: Analytical Characterization

While specific experimental literature for this exact isomer is not widely published, the following protocols represent standard, robust methodologies for the characterization and purity assessment of bromo-trifluoromethyl-aniline isomers and are adapted from established chemical procedures.[6][7]

Purity Assessment via Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for separating the target compound from volatile impurities and confirming its identity via mass-to-charge ratio and fragmentation patterns.

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized this compound in 1 mL of a suitable volatile solvent, such as dichloromethane or ethyl acetate.

-

Instrumentation:

-

Gas Chromatograph: Equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium, at a constant flow rate (e.g., 1 mL/min).

-

Injection: 1 µL of the sample is injected in split mode (e.g., 50:1 split ratio).

-

Temperature Program:

-

Initial oven temperature at 80°C, hold for 2 minutes.

-

Ramp to 280°C at a rate of 20°C/min.

-

Hold at 280°C for 5 minutes.

-

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

-

Data Analysis: Determine the purity by integrating the peak area of the analyte relative to the total ion chromatogram. Confirm identity by matching the observed mass spectrum with the expected molecular ion peak (m/z ≈ 308) and characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1). Analyze fragmentation patterns, expecting losses of Br, CF₃, and related fragments.[7]

Structural Confirmation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for unambiguously confirming the substitution pattern on the aromatic ring.

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.[7]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Expected Signals: Analyze the aromatic region (typically δ 6.5-8.0 ppm) for two singlets or two closely coupled doublets, corresponding to the two aromatic protons. The integration of these signals should be 1H each. The broad singlet for the amine (-NH₂) protons may appear at a variable chemical shift.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled fluorine spectrum.

-

Expected Signals: Two distinct singlets are expected for the two non-equivalent trifluoromethyl groups at the C4 and C5 positions.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Expected Signals: Identify eight distinct carbon signals. The signals for the carbons attached to the highly electronegative trifluoromethyl groups will appear as quartets due to C-F coupling.

-

-

Data Analysis: The combination of chemical shifts, signal multiplicities, and coupling constants from these spectra will provide definitive structural confirmation.[7]

Visualized Workflows and Relationships

Diagrams created with Graphviz illustrate key logical workflows relevant to the handling and application of this compound in a research and development setting.

Caption: Logical workflow for the quality control analysis of a this compound batch.

Caption: Role of trifluoromethylated anilines as versatile building blocks in pharmaceutical synthesis.

References

In-Depth Technical Guide to 2-Bromo-4,5-bis(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4,5-bis(trifluoromethyl)aniline, a halogenated and fluorinated aniline derivative of significant interest in synthetic and medicinal chemistry. This document details its chemical structure, properties, a proposed synthetic protocol, and safety considerations, presented to aid researchers in its application and handling. The presence of both a bromine atom and two trifluoromethyl groups makes this compound a versatile intermediate for the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals and agrochemicals.

Chemical Structure and Identification

This compound is an aromatic amine with a bromine atom and two trifluoromethyl groups substituted on the benzene ring. The trifluoromethyl group is a key pharmacophore in modern drug design, known to enhance properties such as metabolic stability and binding affinity.

-

IUPAC Name: this compound

-

Synonyms: 2-Bromo-4,5-di(trifluoromethyl)aniline, Benzenamine, 2-bromo-4,5-bis(trifluoromethyl)-

-

Chemical Structure:

(Note: A placeholder image is used. The structure corresponds to an aniline ring substituted with an amino group at position 1, a bromine at position 2, and trifluoromethyl groups at positions 4 and 5.)

(Note: A placeholder image is used. The structure corresponds to an aniline ring substituted with an amino group at position 1, a bromine at position 2, and trifluoromethyl groups at positions 4 and 5.)

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized in the table below. It is important to note that while some properties are reported from chemical databases, others are predicted and should be treated as estimates.

| Property | Value | Source |

| CAS Number | 230295-15-5 | [1] |

| Molecular Formula | C₈H₄BrF₆N | [1] |

| Molecular Weight | 308.02 g/mol | [1] |

| Boiling Point | 117 °C (Predicted) | [2] |

| Density | 1.760 ± 0.06 g/cm³ (Predicted) | [2] |

| InChIKey | GDBFBFPCVDCVRM-UHFFFAOYSA-N | [1] |

| SMILES | NC1=CC(=C(C=C1Br)C(F)(F)F)C(F)(F)F | [1] |

Proposed Synthetic Workflow

The synthesis of this compound can be logically achieved via the electrophilic bromination of the commercially available precursor, 3,4-bis(trifluoromethyl)aniline. The amino group is a strong ortho-, para-director; therefore, bromination is expected to occur at the position ortho to the amino group and meta to the two trifluoromethyl groups.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis via Electrophilic Bromination

This protocol is adapted from established procedures for the bromination of substituted anilines using N-Bromosuccinimide (NBS).[3]

Disclaimer: This is a proposed protocol and has not been optimized for this specific substrate. All laboratory work should be conducted with appropriate safety precautions in a well-ventilated fume hood.

4.1. Materials and Reagents:

-

3,4-bis(trifluoromethyl)aniline (1.0 eq.)

-

N-Bromosuccinimide (NBS) (1.0 eq.)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine solution (saturated aq. NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

4.2. Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-bis(trifluoromethyl)aniline (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).

-

Reagent Addition: In a separate flask, prepare a solution of N-Bromosuccinimide (1.0 eq.) in anhydrous DMF. Add this NBS solution dropwise to the aniline solution at room temperature with vigorous stirring.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the reaction should be monitored by an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time for analogous substrates is approximately 3 hours.[3]

-

Work-up: Upon completion of the reaction, dilute the mixture with ethyl acetate.

-

Extraction: Transfer the diluted mixture to a separatory funnel and wash with brine solution. Repeat the brine wash two to three times to remove the DMF solvent.

-

Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

4.3. Purification:

The resulting crude product can be purified by standard laboratory techniques, such as column chromatography on silica gel or recrystallization, to yield the pure this compound.

Safety, Handling, and Disposal

While a specific safety data sheet for this compound is not widely available, data from structurally similar halogenated and fluorinated anilines suggest that this compound should be handled with care.

-

General Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[4][5]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and chemical safety goggles.[4][5]

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.[4]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[4]

-

Inhalation: Remove the person to fresh air and keep comfortable for breathing.[4]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[6]

-

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Waste should be handled as hazardous chemical waste.

References

- 1. 3,5-ビス(トリフルオロメチル)アニリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. parchem.com [parchem.com]

- 3. 4-Bromo-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. abmole.com [abmole.com]

In-Depth Technical Guide: Safety and Handling of 2-Bromo-4,5-bis(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is based on available data for 2-Bromo-4,5-bis(trifluoromethyl)aniline and structurally similar compounds. It is not a substitute for a formal Safety Data Sheet (SDS). Always consult the specific SDS provided by the supplier before handling this chemical and adhere to all institutional and regulatory safety protocols.

Executive Summary

This compound is a halogenated and fluorinated aromatic amine, a class of compounds frequently utilized as building blocks in medicinal chemistry and materials science. Its structural features—a bromine atom and two trifluoromethyl groups on an aniline scaffold—offer multiple points for synthetic modification, making it a valuable intermediate in the development of novel therapeutic agents and other advanced materials. However, these same features necessitate a thorough understanding of its potential hazards and dictate stringent handling protocols. This guide provides a consolidated overview of the known and inferred safety data, recommended handling procedures, and a representative experimental protocol to ensure its safe and effective use in a research and development setting.

Physicochemical and Safety Data

Quantitative data for this compound is limited. The following tables summarize available data for the target compound and its close structural analogs to provide a comprehensive safety profile.

Physical and Chemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 230295-15-5 | [1][2] |

| Molecular Formula | C₈H₄BrF₆N | [1][2] |

| Molecular Weight | 308.02 g/mol | [1][2] |

| Boiling Point | 117 °C (Predicted) | [2] |

| Density | 1.760 g/cm³ (Predicted) | [2] |

Hazard Identification and Classification

Based on data from the target compound and its analogs, this compound should be treated as a hazardous substance.

| Hazard Class | Category | GHS Classification (Inferred) | Source |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed | [3][4] |

| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin | [3][4] |

| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled | [3][4] |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation | [3][4] |

| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation | [3][4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation | [3][4] |

Risk and Safety Phrases

The following phrases are associated with this compound:

| Type | Code | Phrase | Source |

| Risk Phrases | R20/21/22 | Harmful by inhalation, in contact with skin and if swallowed. | [2] |

| R36/37/38 | Irritating to eyes, respiratory system and skin. | [2] | |

| Safety Phrases | S26 | In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. | [2] |

| S36/37/39 | Wear suitable protective clothing, gloves and eye/face protection. | [2] |

Safe Handling and Storage Workflow

The following diagram outlines the essential workflow for the safe handling and storage of this compound. Adherence to this workflow is critical to minimize exposure and ensure laboratory safety.

Caption: General workflow for the safe handling of hazardous chemical compounds.

Experimental Protocols

Representative Experimental Protocol: Synthesis of an Imine Derivative

Objective: To provide a general methodology for using this compound as a nucleophile in a condensation reaction with an aldehyde.

Materials:

-

This compound

-

A suitable aldehyde (e.g., 2-Bromobenzaldehyde)

-

Anhydrous solvent (e.g., Hexanes, Toluene, or Dichloromethane)

-

Drying agent (e.g., Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄))

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., Nitrogen or Argon line)

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

Reaction Setup:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, add the chosen aldehyde (1.0 equivalent) and the anhydrous solvent.

-

Add the drying agent (a small amount to scavenge trace water).

-

Begin stirring the mixture under an inert atmosphere.

-

-

Addition of Aniline:

-

Slowly add this compound (1.0 equivalent) to the stirring solution. The addition can be done as a solid or dissolved in a minimal amount of the anhydrous solvent.

-

-

Reaction Monitoring:

-

Allow the reaction to stir at room temperature.

-

Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Work-up and Isolation:

-

Once the reaction is complete, remove the drying agent by vacuum filtration.

-

Rinse the drying agent with a small amount of the anhydrous solvent to recover any residual product.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes) or by column chromatography on silica gel.[5]

-

The following diagram illustrates the logical flow of this experimental protocol.

Caption: Logical flow for a representative synthesis using the target aniline.

Emergency Procedures

First-Aid Measures

-

Inhalation: Remove the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4][6]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3][4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][7]

Spill and Leak Procedures

-

Minor Spills:

-

Ensure the area is well-ventilated and wear appropriate personal protective equipment (PPE).

-

Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

-

Collect the absorbed material into a designated, labeled hazardous waste container.[4]

-

Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

-

Major Spills:

-

Evacuate the area immediately.

-

Alert the appropriate emergency response team and do not attempt to clean up the spill without specialized training and equipment.

-

Prevent the spill from entering drains or waterways.[4]

-

Conclusion

This compound is a chemical intermediate with significant potential in research and development. However, its handling requires a high degree of caution due to its presumed toxicity and irritant properties. By adhering to the safety protocols outlined in this guide, including the consistent use of appropriate personal protective equipment, working in well-ventilated areas, and following established emergency procedures, researchers can mitigate the risks associated with its use. A thorough review of the supplier-specific Safety Data Sheet remains the most critical step before commencing any experimental work.

References

- 1. This compound | CAS 230295-15-5 [matrix-fine-chemicals.com]

- 2. chembk.com [chembk.com]

- 3. fishersci.com [fishersci.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. abmole.com [abmole.com]

2-Bromo-4,5-bis(trifluoromethyl)aniline material safety data sheet (MSDS)

An In-depth Technical Guide to the Material Safety of 2-Bromo-4,5-bis(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is a comprehensive guide compiled from available Material Safety Data Sheets (MSDS) and Safety Data Sheets (SDS) for structurally similar compounds. Specific data for this compound (CAS No. 230295-15-5) is limited, and therefore, this guide is intended to provide a thorough understanding of the potential hazards and safe handling practices based on analogous chemical structures. All quantitative data and safety recommendations should be treated as indicative and verified with a specific SDS for the compound in use.

Chemical and Physical Properties

The properties of this compound are predicted to be similar to other brominated and trifluoromethylated anilines. The following table summarizes key physical and chemical data from related compounds to provide an estimated profile.

| Property | Value | Source(s) |

| Molecular Formula | C8H4BrF6N | [1][2] |

| Molecular Weight | 308.02 g/mol | [1][2] |

| Appearance | Likely a solid or liquid | N/A |

| Boiling Point | 117 °C (Predicted) | [1] |

| Density | 1.760 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | -0.52 ± 0.10 (Predicted) | [1] |

Hazard Identification and Classification

Based on data from analogous compounds, this compound is expected to be a hazardous substance. The GHS classifications for similar chemicals are summarized below.

| Hazard Class | Hazard Category | GHS Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | Category 3 (Respiratory system) | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictograms:

-

GHS07: Exclamation Mark

First-Aid Measures

In case of exposure, immediate and appropriate first-aid is crucial. The following measures are recommended based on the hazards of similar compounds.[3][4][5][6][7][8][9][10][11]

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[11] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[11] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][8][11] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][8][11] |

Handling and Storage

Proper handling and storage procedures are essential to minimize the risk of exposure.

| Aspect | Recommendations | Source(s) |

| Handling | Avoid contact with skin, eyes, and clothing.[6][8] Do not breathe dust, fume, gas, mist, vapors, or spray.[4][5][6] Use only outdoors or in a well-ventilated area.[4][5][6][12] Wash hands thoroughly after handling.[4][6][12] Do not eat, drink, or smoke when using this product.[4][6][12] | |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[4][5][6][9][12] Store locked up.[4][7][12] Store away from incompatible materials such as strong oxidizing agents.[4][6] |

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical when working with this compound. The following diagram illustrates the recommended PPE based on the potential hazards.

Caption: Recommended PPE for handling this compound.

Experimental Protocols: Spill Response

A clear and rehearsed spill response protocol is vital for laboratory safety.

Minor Spill (Manageable by trained personnel):

-

Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.

-

Don PPE: Wear appropriate PPE, including a respirator, chemical-resistant gloves, and safety goggles.

-

Containment: Cover the spill with an inert absorbent material (e.g., vermiculite, sand).[11]

-

Collection: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.[11]

-

Decontamination: Clean the spill area with a suitable decontamination solution.

-

Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[5][6]

-

Reporting: Report the incident to the appropriate safety officer.

The following workflow visualizes the decision-making process for a chemical spill.

Caption: Decision workflow for responding to a chemical spill.

Toxicological Information

| Endpoint | Potential Effect | Source(s) |

| Acute Effects | Harmful if swallowed, inhaled, or in contact with skin.[4][6][12] Causes irritation to the skin, eyes, and respiratory system.[1][4][5][6][12] | |

| Chronic Effects | Prolonged or repeated exposure may have adverse effects. Some anilines are associated with methemoglobinemia, which impairs the blood's ability to carry oxygen.[8] |

Stability and Reactivity

Understanding the chemical stability and reactivity is crucial for safe storage and handling.

| Aspect | Information | Source(s) |

| Reactivity | No hazardous reactions under normal processing.[6] | |

| Chemical Stability | Stable under recommended storage conditions.[6] | |

| Conditions to Avoid | Incompatible products, excess heat.[5][6] | |

| Incompatible Materials | Strong oxidizing agents.[4][6] | |

| Hazardous Decomposition Products | Under fire conditions, may produce carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen halides.[4][6] |

References

- 1. chembk.com [chembk.com]

- 2. This compound | CAS 230295-15-5 [matrix-fine-chemicals.com]

- 3. abmole.com [abmole.com]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. Page loading... [guidechem.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. benchchem.com [benchchem.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

Spectroscopic Characterization of 2-Bromo-4,5-bis(trifluoromethyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methodologies for the characterization of 2-Bromo-4,5-bis(trifluoromethyl)aniline (CAS No. 230295-15-5). Due to the limited availability of public spectroscopic data for this specific compound, this document focuses on detailing the standardized experimental protocols and presenting data table templates for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. These can be utilized by researchers to record and organize data upon acquisition.

Compound Identification

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 230295-15-5[1] |

| Molecular Formula | C₈H₄BrF₆N[1][2] |

| Molecular Weight | 308.02 g/mol [1][2] |

| Chemical Structure | |

|

| |

| SMILES | Nc1cc(c(cc1Br)C(F)(F)F)C(F)(F)F[1] |

| InChIKey | GDBFBFPCVDCVRM-UHFFFAOYSA-N[1] |

Spectroscopic Data (Templates)

The following tables are provided as templates for recording the spectroscopic data for this compound.

NMR Spectroscopy Data

Table 1: ¹H NMR (Proton NMR) Data

Solvent: CDCl₃ (unless otherwise specified)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

Table 2: ¹³C NMR (Carbon-13 NMR) Data

Solvent: CDCl₃ (unless otherwise specified)

| Chemical Shift (δ, ppm) | Assignment |

Table 3: ¹⁹F NMR (Fluorine-19 NMR) Data

Solvent: CDCl₃ (unless otherwise specified)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

Infrared (IR) Spectroscopy Data

Table 4: IR Absorption Data

Sample Preparation: KBr pellet or thin film

| Wavenumber (cm⁻¹) | Intensity | Assignment |

Mass Spectrometry (MS) Data

Table 5: Mass Spectrometry Data

Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI)

| m/z | Relative Intensity (%) | Assignment |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework and the chemical environment of the fluorine atoms.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled carbon-13 spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.

-

¹⁹F NMR: Acquire a one-dimensional fluorine spectrum.

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or the internal standard.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation:

-

KBr Pellet Method:

-

Grind a small amount of the sample with anhydrous potassium bromide (KBr).

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Thin Film Method (for oils or low-melting solids):

-

Dissolve a small amount of the sample in a volatile solvent.

-

Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate.

-

Data Acquisition:

-

Place the prepared sample in the spectrometer's sample holder.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder (or KBr pellet without the sample) and subtract it from the sample spectrum.

Data Analysis:

-

Identify the characteristic absorption bands corresponding to the functional groups present in this compound. Key expected vibrations include N-H stretching of the amine group, C-H stretching and bending of the aromatic ring, C-N stretching, C-Br stretching, and the strong C-F stretching bands of the trifluoromethyl groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, a gas chromatograph-mass spectrometer (GC-MS) or a liquid chromatograph-mass spectrometer (LC-MS).

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane).

Data Acquisition:

-

Electron Ionization (EI): This technique is often used with GC-MS. The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Electrospray Ionization (ESI): This is a soft ionization technique commonly used with LC-MS, which typically results in the observation of the protonated molecule [M+H]⁺.

Data Analysis:

-

Identify the molecular ion peak (M⁺) in the mass spectrum, which corresponds to the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be visible in the molecular ion peak.

-

Analyze the fragmentation pattern to gain further structural information. Common fragmentations may include the loss of a bromine atom, a trifluoromethyl group, or other neutral fragments.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of an aniline derivative like this compound.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Solubility of 2-Bromo-4,5-bis(trifluoromethyl)aniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Bromo-4,5-bis(trifluoromethyl)aniline, a complex halogenated aromatic amine. Due to the current lack of publicly available quantitative solubility data for this specific compound, this document focuses on its predicted solubility characteristics based on its molecular structure and furnishes detailed, standardized experimental protocols for its empirical determination. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively utilize this compound in their work and to generate precise solubility data.

Introduction and Physicochemical Properties

This compound is a substituted aniline with a molecular structure characterized by the presence of a bromine atom and two trifluoromethyl groups on the benzene ring. These substituents significantly influence the molecule's polarity, lipophilicity, and intermolecular interactions, which in turn govern its solubility in various organic solvents. The trifluoromethyl groups are strongly electron-withdrawing and contribute to the compound's high lipophilicity, while the amino group introduces a degree of polarity and the capacity for hydrogen bonding.

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 230295-15-5 |

| Molecular Formula | C₈H₄BrF₆N |

| Molar Mass | 308.02 g/mol |

| Boiling Point | 117 °C |

| Density | 1.760 g/cm³ (Predicted) |

Predicted Solubility in Organic Solvents

As of the date of this publication, specific quantitative solubility data for this compound in common organic solvents is not available in the public domain. However, based on the principle of "like dissolves like," a qualitative prediction of its solubility can be made.[1][2]

The presence of the two hydrophobic trifluoromethyl groups and the aromatic ring suggests that this compound will be more soluble in non-polar and moderately polar organic solvents.[3] The polar amino group may afford some solubility in polar organic solvents. It is anticipated that the compound will exhibit limited solubility in highly polar protic solvents like water.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Non-Polar | Predicted to be Soluble | The non-polar nature of hexane should effectively solvate the hydrophobic trifluoromethyl groups and the aromatic ring.[3] |

| Toluene | Non-Polar (Aromatic) | Predicted to be Soluble | Similar to hexane, toluene is a non-polar solvent that can interact favorably with the aromatic system of the solute.[3] |

| Dichloromethane (DCM) | Polar Aprotic | Predicted to be Soluble | DCM is a versatile solvent that can dissolve a wide range of organic compounds. |

| Diethyl Ether | Polar Aprotic | Predicted to be Soluble | The ether functionality can interact with the solute, and its overall low polarity is suitable for this compound. |

| Ethyl Acetate | Polar Aprotic | Predicted to be Soluble | A moderately polar solvent that is often a good choice for compounds with mixed polarity. |

| Acetone | Polar Aprotic | Predicted to be Soluble | A polar aprotic solvent that is a good general solvent for many organic compounds. |

| Methanol | Polar Protic | Predicted to be Moderately Soluble | The polar hydroxyl group of methanol can interact with the amino group of the solute, but the hydrophobic portions of the molecule may limit high solubility. |

| Ethanol | Polar Protic | Predicted to be Moderately Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding capability may allow for moderate dissolution. |

| Water | Polar Protic | Predicted to be Sparingly Soluble/Insoluble | The high polarity and strong hydrogen bonding network of water are unlikely to favor the dissolution of the highly fluorinated and brominated hydrophobic molecule.[3] |

Experimental Protocol for Solubility Determination: Gravimetric Method

To address the absence of quantitative data, the following section details a reliable and straightforward gravimetric method for determining the solubility of this compound in various organic solvents.[4][5]

3.1. Materials and Equipment

-

This compound

-

Selected organic solvents (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatic shaker or incubator

-

Vials with screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Oven or vacuum oven

3.2. Procedure

-

Sample Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is achieved.[5]

-

Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation is reached.[5]

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.[5]

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the clear supernatant using a syringe and immediately pass it through a syringe filter to remove any undissolved solid particles.

-

Mass Determination of Dissolved Solute: Dispense the filtered saturated solution into a pre-weighed, dry container. Determine the mass of the solution.

-

Solvent Evaporation: Evaporate the solvent from the container in an oven at a temperature below the boiling point of the solvent and the melting point of the solute until a constant weight of the dried solute is achieved.

-

Calculation of Solubility: Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (mass of dried solute / volume of supernatant withdrawn) * 100

Solubility ( g/100 g solvent) = (mass of dried solute / mass of solvent in the aliquot) * 100

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the gravimetric method.

Caption: Gravimetric Solubility Determination Workflow.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently available in published literature, this technical guide provides a strong predictive framework based on the compound's structure. Furthermore, the detailed experimental protocol for the gravimetric method offers a robust approach for researchers to determine this crucial physicochemical property. The generation of accurate solubility data is essential for the successful application of this compound in synthesis, purification, and formulation development within the pharmaceutical and chemical industries.

References

commercial availability of 2-Bromo-4,5-bis(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4,5-bis(trifluoromethyl)aniline, a fluorinated aromatic amine of interest in synthetic and medicinal chemistry. This document details its commercial availability, physicochemical properties, and potential synthetic routes, offering valuable information for its application in research and development.

Physicochemical Properties and Commercial Availability

This compound is a substituted aniline derivative characterized by the presence of a bromine atom and two trifluoromethyl groups on the benzene ring. These functional groups impart unique electronic and steric properties to the molecule, making it a potentially valuable building block in the synthesis of novel compounds.

Table 1: Physicochemical Data of this compound

| Property | Value | Reference |

| CAS Number | 230295-15-5 | [1] |

| Molecular Formula | C₈H₄BrF₆N | [1] |

| Molecular Weight | 308.02 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | Yellowish oily substance | |

| Purity | ≥95% (typical) |

Commercial Suppliers:

This chemical is available from a range of commercial suppliers, facilitating its procurement for research purposes. The following table lists some of the known suppliers and their respective catalog information.

Table 2: Commercial Availability of this compound

| Supplier | Catalog Number | Purity | Quantity |

| Matrix Scientific | 081102 | Not specified | 1g |

| SynQuest Laboratories | 3830-B-X0 | Not specified | 50mg |

| Chemdiv | 2094-0017 | Not specified | 2mg |

| Allbio pharm Co., Ltd. | AB06053 | 95% | Not specified |

| ChemicalBook | Not specified | Not specified | Not specified |

| Boroncore | BC002354 | Not specified | Not specified |

Synthesis and Experimental Protocols

A common strategy for the controlled monobromination of anilines involves the use of N-bromosuccinimide (NBS) as a mild brominating agent. The reaction is typically carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

Proposed Synthetic Workflow:

References

Synthetic Pathways to 2-Bromo-4,5-bis(trifluoromethyl)aniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic precursors and methodologies for the preparation of 2-Bromo-4,5-bis(trifluoromethyl)aniline, a key building block in the development of novel pharmaceuticals and agrochemicals. The strategic placement of a bromine atom and two trifluoromethyl groups on the aniline scaffold offers a versatile platform for further chemical modifications, making it a valuable intermediate in medicinal chemistry and materials science. This document outlines a plausible and efficient multi-step synthetic route, supported by detailed experimental protocols and quantitative data where available in the public domain.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A logical retrosynthetic analysis of the target molecule, this compound, suggests a straightforward synthetic route commencing from the commercially available 1,2-bis(trifluoromethyl)benzene. The proposed three-step synthesis involves:

-

Nitration: Electrophilic aromatic substitution on 1,2-bis(trifluoromethyl)benzene to introduce a nitro group, yielding 1,2-bis(trifluoromethyl)-4-nitrobenzene.

-

Reduction: Conversion of the nitro group to an amino group to form the key intermediate, 4,5-bis(trifluoromethyl)aniline.

-

Bromination: Regioselective bromination of 4,5-bis(trifluoromethyl)aniline at the ortho position to the amino group to afford the final product.

The overall synthetic workflow is depicted below.

Figure 1: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the proposed synthesis. While specific protocols for this exact sequence are not extensively documented in a single source, the following procedures are based on established methodologies for analogous transformations.

Step 1: Synthesis of 1,2-Bis(trifluoromethyl)-4-nitrobenzene

The nitration of 1,2-bis(trifluoromethyl)benzene is achieved using a standard mixed acid (nitric acid and sulfuric acid) approach. The two trifluoromethyl groups are strongly deactivating and meta-directing. Therefore, the nitration is expected to occur at the C4 or C5 position.

Experimental Protocol:

A mixture of concentrated sulfuric acid and fuming nitric acid is prepared and cooled. 1,2-bis(trifluoromethyl)benzene is then added dropwise to the cooled mixed acid, maintaining a low temperature to control the exothermic reaction. After the addition is complete, the reaction mixture is stirred at a slightly elevated temperature to ensure complete conversion. The reaction is then quenched by pouring it onto ice, and the crude product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield 1,2-bis(trifluoromethyl)-4-nitrobenzene.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 1,2-Bis(trifluoromethyl)benzene | - |

| Reagents | Fuming Nitric Acid, Concentrated Sulfuric Acid | General Nitration Protocols |

| Reaction Temperature | 0 °C to 60 °C | Analogous Nitrations |

| Reported Yield | Moderate to good (expected) | - |

| Purification | Extraction, Distillation | General Procedures |

Step 2: Synthesis of 4,5-Bis(trifluoromethyl)aniline

The reduction of the nitro group in 1,2-bis(trifluoromethyl)-4-nitrobenzene to an amine can be accomplished through various methods, with catalytic hydrogenation being a common and efficient choice.

Experimental Protocol (Catalytic Hydrogenation):

1,2-bis(trifluoromethyl)-4-nitrobenzene is dissolved in a suitable solvent such as ethyl acetate or ethanol in a high-pressure autoclave. A catalytic amount of palladium on carbon (Pd/C) is added to the solution. The autoclave is then purged with hydrogen gas and pressurized. The reaction mixture is heated and stirred for several hours until the reaction is complete. After cooling and releasing the pressure, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield 4,5-bis(trifluoromethyl)aniline.

Quantitative Data for a similar reduction of 3,5-Bis(trifluoromethyl)nitrobenzene:

| Parameter | Value | Reference |

| Starting Material | 3,5-Bis(trifluoromethyl)nitrobenzene (1 mol) | [1][2] |

| Solvent | Ethyl acetate (500g) | [1][2] |

| Catalyst | 5g Palladium on carbon | [1][2] |

| Reaction Temperature | 60 °C | [1][2] |

| Hydrogen Pressure | 2 MPa | [1][2] |

| Reaction Time | 20 hours | [1][2] |

| Purity | 98.5% | [1][2] |

| Yield | 87% | [1][2] |

Alternative Reduction Method (Fe/HCl):

An alternative, classic method for nitro group reduction is the Béchamp reduction, which uses iron filings in the presence of an acid, typically hydrochloric acid. This method is often used in industrial settings due to its cost-effectiveness.[3]

Figure 2: General workflows for the reduction of the nitro intermediate.

Step 3: Synthesis of this compound

The final step is the regioselective bromination of 4,5-bis(trifluoromethyl)aniline. The strongly activating amino group directs the electrophilic substitution to the ortho and para positions. Since the para position is already substituted, the bromination is expected to occur at the C2 or C6 position. Due to the presence of the two bulky trifluoromethyl groups, monosubstitution is highly favored. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for this transformation.[4][5]

Experimental Protocol (Bromination with NBS):

4,5-bis(trifluoromethyl)aniline is dissolved in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF).[4][5] N-Bromosuccinimide (NBS) is then added portion-wise or as a solution in the same solvent at a controlled temperature, often at room temperature or slightly below. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be further purified by column chromatography or recrystallization to afford this compound.

Quantitative Data for a similar bromination of 3-(trifluoromethyl)aniline:

| Parameter | Value | Reference |

| Starting Material | 3-(Trifluoromethyl)aniline | [4] |

| Brominating Agent | N-Bromosuccinimide (NBS) | [4] |

| Solvent | N,N-Dimethylformamide (DMF) | [4] |

| Reaction Temperature | Room Temperature | [4] |

| Reaction Time | 3 hours | [4] |

| Reported Yield | 90-92% (for 4-bromo-3-(trifluoromethyl)aniline) | [4] |

| Purification | Extraction, Recrystallization/Column Chromatography | [4] |

Signaling Pathways and Logical Relationships

The regioselectivity of the key electrophilic aromatic substitution reactions in this synthesis is governed by the directing effects of the substituents on the benzene ring.

Figure 3: Logical diagram illustrating the directing effects of substituents in the nitration and bromination steps.

Conclusion

The synthesis of this compound can be reliably achieved through a three-step sequence involving nitration of 1,2-bis(trifluoromethyl)benzene, followed by reduction of the resulting nitro compound, and subsequent regioselective bromination of the aniline intermediate. This guide provides a framework of established chemical transformations that can be adapted and optimized to produce this valuable synthetic precursor. Researchers and drug development professionals can utilize this information to facilitate the synthesis of novel compounds with potential applications in various fields of chemical and biological sciences. Further process development and optimization may be required to achieve high yields and purity on a larger scale.

References

- 1. lookchem.com [lookchem.com]

- 2. 3,5-Bis(trifluoromethyl)aniline CAS#: 328-74-5 [m.chemicalbook.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. benchchem.com [benchchem.com]

- 5. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Bromo-4,5-bis(trifluoromethyl)aniline

Introduction

2-Bromo-4,5-bis(trifluoromethyl)aniline is a valuable fluorinated building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The presence of the trifluoromethyl groups significantly influences the electronic properties and lipophilicity of the molecule, while the bromine and amine functionalities provide versatile handles for further chemical modifications, such as cross-coupling reactions and amide bond formation. This document provides a detailed protocol for the synthesis of this compound via the electrophilic bromination of 4,5-bis(trifluoromethyl)aniline.

The synthesis involves the regioselective bromination of 4,5-bis(trifluoromethyl)aniline. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. In this precursor, the para position (relative to the amine) is blocked. The positions ortho to the amino group are C2 and C6. Due to the electronic and steric environment of the aniline ring, bromination is anticipated to selectively occur at the C2 position. A common and effective reagent for the controlled monobromination of activated aromatic rings is N-Bromosuccinimide (NBS).

Data Presentation

The following table summarizes the key reagents and reaction parameters for the synthesis of this compound.

| Parameter | Value | Reference/Comment |

| Starting Material | 4,5-bis(trifluoromethyl)aniline | Commercially available |

| Brominating Agent | N-Bromosuccinimide (NBS) | 1.0 - 1.1 equivalents |

| Solvent | N,N-Dimethylformamide (DMF) | Anhydrous |

| Reaction Temperature | 0 °C to Room Temperature | Initial cooling, then warming to RT |

| Reaction Time | 2 - 4 hours | Monitored by TLC or LC-MS |

| Reported Yield | 85-95% (estimated) | Based on similar reactions[1] |

| Purity | >95% after purification | Purification by column chromatography |

Experimental Protocols

This protocol describes the synthesis of this compound using N-Bromosuccinimide as the brominating agent.

Materials and Reagents:

-

4,5-bis(trifluoromethyl)aniline

-

N-Bromosuccinimide (NBS)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for eluent

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Standard laboratory glassware

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Glass column for chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 4,5-bis(trifluoromethyl)aniline (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath with magnetic stirring.

-

Addition of Brominating Agent: In a separate flask, dissolve N-Bromosuccinimide (1.05 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the cooled aniline solution over a period of 30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl acetate eluent system).

-

Work-up: Once the starting material is consumed, quench the reaction by pouring the mixture into a separatory funnel containing ethyl acetate and water.

-

Extraction: Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford pure this compound.

Mandatory Visualization

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: Synthesis of Schiff Bases from 2-Bromo-4,5-bis(trifluoromethyl)aniline and Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases, characterized by the azomethine functional group (-C=N-), are a versatile class of organic compounds synthesized through the condensation reaction of a primary amine with an aldehyde or ketone.[1][2] These compounds and their metal complexes are of significant interest in medicinal and pharmaceutical fields due to their wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[3][4][5] The imine linkage is crucial for their biological activity.[3] Furthermore, Schiff bases serve as important intermediates in organic synthesis and as ligands in coordination chemistry.[1][6]

This document provides detailed protocols for the synthesis of Schiff bases derived from 2-Bromo-4,5-bis(trifluoromethyl)aniline and various aldehydes. The presence of the electron-withdrawing trifluoromethyl groups and the bromine atom on the aniline ring can significantly influence the reactivity of the amine and the properties of the resulting Schiff bases, making them attractive targets for drug discovery and materials science.

General Reaction Scheme

The reaction of this compound with an aldehyde proceeds via a nucleophilic addition-elimination mechanism to form the corresponding N-aryl imine (Schiff base) and water. The reaction is typically catalyzed by an acid or can be driven to completion by the removal of water.

Caption: General reaction for Schiff base synthesis.

Experimental Protocols

The following protocols are adapted from a similar synthesis of a fluorinated Schiff base and can be applied to the reaction of this compound with various aldehydes.[7]

Protocol 1: General Synthesis of Schiff Bases using Anhydrous Magnesium Sulfate

This protocol is suitable for a wide range of aromatic and aliphatic aldehydes. Anhydrous magnesium sulfate acts as a dehydrating agent to drive the reaction towards the product.

Materials:

-

This compound

-

Aldehyde (e.g., benzaldehyde, salicylaldehyde, etc.)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Anhydrous solvent (e.g., Hexanes, Dichloromethane (DCM), or Tetrahydrofuran (THF))

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq).

-

Dissolve the aniline in a suitable anhydrous solvent (e.g., 10 mL of hexanes per mmol of aniline).

-

Add the aldehyde (1.0 - 1.1 eq) to the solution.

-

Add anhydrous magnesium sulfate (2.0 - 3.0 eq) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 2-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive aldehydes, gentle heating may be required.

-

Upon completion of the reaction, filter the mixture to remove the magnesium sulfate.

-

Wash the solid residue with a small amount of the anhydrous solvent.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, hexanes, or a mixture thereof).

Data Presentation

The following table summarizes expected outcomes for the reaction of this compound with various aldehydes based on typical Schiff base syntheses. Yields are estimates and may vary depending on the specific aldehyde and reaction conditions.

| Aldehyde Reactant | Product Name | Molecular Formula | Expected Yield (%) | Purification Method |

| Benzaldehyde | (E)-N-benzylidene-2-bromo-4,5-bis(trifluoromethyl)aniline | C₁₅H₈BrF₆N | 75-85 | Recrystallization (Ethanol) |

| Salicylaldehyde | 2-(((E)-(2-bromo-4,5-bis(trifluoromethyl)phenyl)imino)methyl)phenol | C₁₅H₈BrF₆NO | 80-90 | Recrystallization (Ethanol/Water) |

| 4-Nitrobenzaldehyde | (E)-2-bromo-N-(4-nitrobenzylidene)-4,5-bis(trifluoromethyl)aniline | C₁₅H₇BrN₂O₂F₆ | 70-80 | Recrystallization (Ethyl Acetate/Hexanes) |

| Cinnamaldehyde | (E)-N-((E)-3-phenylallylidene)-2-bromo-4,5-bis(trifluoromethyl)aniline | C₁₇H₁₀BrF₆N | 65-75 | Column Chromatography (Silica gel) |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of Schiff bases from this compound.

Caption: Workflow for Schiff base synthesis.

Applications and Future Directions

The Schiff bases derived from this compound are expected to exhibit a range of interesting biological and material properties. The presence of two trifluoromethyl groups, known for their ability to enhance metabolic stability and binding affinity of drug candidates, makes these compounds particularly promising for pharmaceutical research.

Potential Applications:

-

Antimicrobial Agents: Many Schiff bases have demonstrated potent activity against various strains of bacteria and fungi.[3]

-

Anticancer Therapeutics: The imine functionality is a key pharmacophore in several anticancer drugs.

-

Corrosion Inhibitors: Schiff bases can form protective films on metal surfaces, preventing corrosion.

-

Catalysis: Metal complexes of Schiff bases are used as catalysts in various organic transformations.[3]

-

Materials Science: These compounds can be utilized in the development of novel dyes, liquid crystals, and fluorescent materials.

Further research into the coordination chemistry of these Schiff bases with various transition metals could lead to the discovery of novel complexes with enhanced catalytic activity or unique medicinal properties. The exploration of their applications in materials science, particularly in the field of organic electronics, could also be a fruitful area of investigation.

References